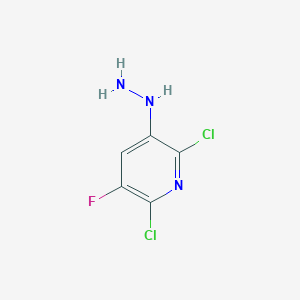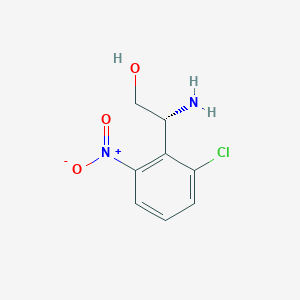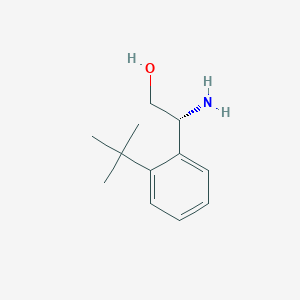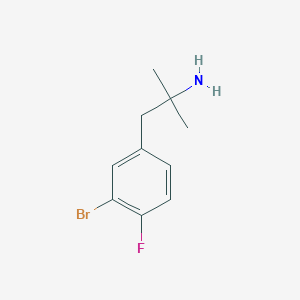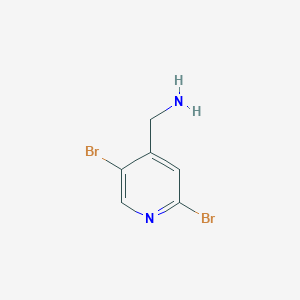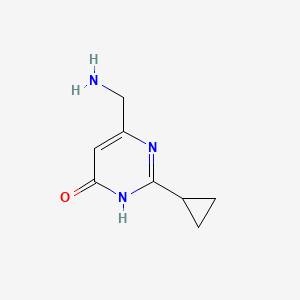
6-(Aminomethyl)-2-cyclopropylpyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a unique structure that includes an aminomethyl group attached to a cyclopropyl ring and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable dihydropyrimidinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the oxo group.
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-5-one: Another isomer with the oxo group at a different position.
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-6-one: Similar compound with the oxo group at the 6-position.
Uniqueness
The uniqueness of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the aminomethyl group and the cyclopropyl ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-(aminomethyl)-2-cyclopropyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4,9H2,(H,10,11,12) |
InChI Key |
NYADEMPSBIUASI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


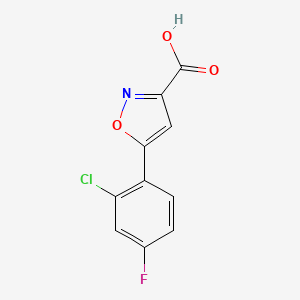
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
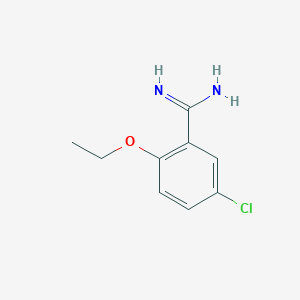
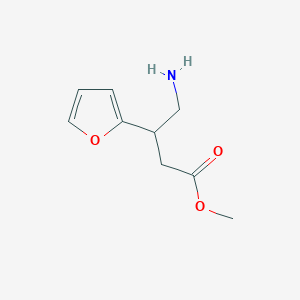
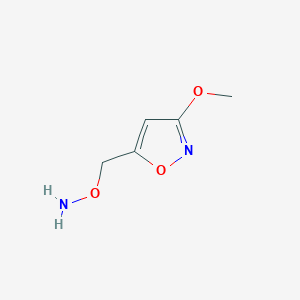
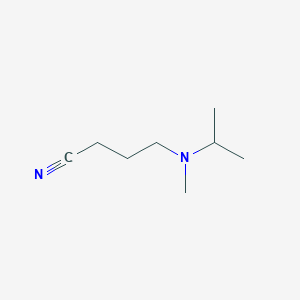
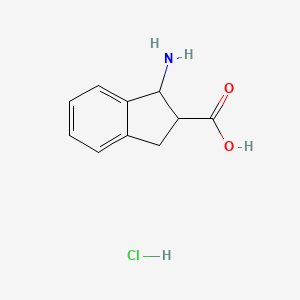
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
